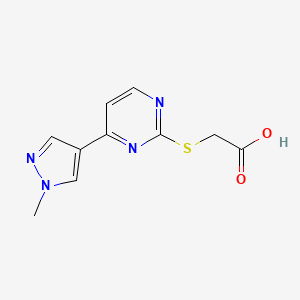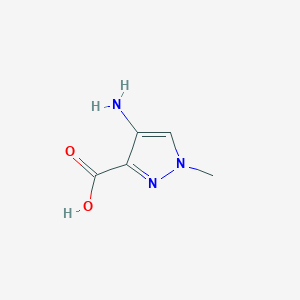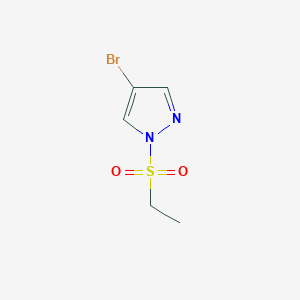
4-Bromo-1-ethanesulfonyl-1H-pyrazole
Overview
Description
4-Bromo-1-ethanesulfonyl-1H-pyrazole is a complex and intriguing compound that has recently gained significant attention in various scientific fields. It is characterized by its molecular formula C5H7BrN2O2S and a molecular weight of 239.09 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 4-bromopyrazole, a related compound, can act as an inhibitor of liver alcohol dehydrogenase .
Mode of Action
It’s known that 4-bromopyrazole can inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .
Biochemical Pathways
Given its potential inhibitory action on liver alcohol dehydrogenase, it may impact the metabolism of alcohol and related compounds .
Pharmacokinetics
It’s known that 4-bromopyrazole is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
It’s known that 4-bromopyrazole can inhibit certain biochemical reactions, potentially leading to changes in cellular metabolism .
Action Environment
It’s known that 4-bromopyrazole should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents , suggesting that its stability and efficacy may be affected by storage conditions.
Biochemical Analysis
Biochemical Properties
4-Bromo-1-ethanesulfonyl-1H-pyrazole may be used as a starting material in the synthesis of 1,4′-bipyrazoles . It is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . It is reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake .
Cellular Effects
The cellular effects of this compound are not fully understood due to the lack of specific studies. It is known to be involved in the synthesis of various pharmaceutical and biologically active compounds , which suggests that it may have significant effects on cellular processes.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully understood. It is known to be involved in the synthesis of various pharmaceutical and biologically active compounds , suggesting that it may interact with various biomolecules
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known to be slightly soluble in water , which may affect its stability and degradation over time.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known to be involved in the synthesis of various pharmaceutical and biologically active compounds , suggesting that it may interact with various enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethanesulfonyl-1H-pyrazole typically involves the bromination of pyrazole derivatives. One common method includes the use of bromine as an oxidizing agent to introduce the bromine atom into the pyrazole ring . The reaction conditions often involve mild temperatures and the presence of a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethanesulfonyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazoline derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
4-Bromo-1-ethanesulfonyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: The compound is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Similar in structure but lacks the ethanesulfonyl group, which affects its reactivity and applications.
3(5)-Aminopyrazoles: These compounds are explored as precursors in the synthesis of condensed heterocyclic systems.
Uniqueness
4-Bromo-1-ethanesulfonyl-1H-pyrazole is unique due to the presence of both the bromine atom and the ethanesulfonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1-ethylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHJLPCFKWOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


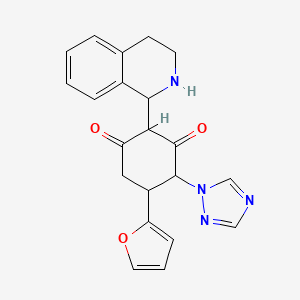
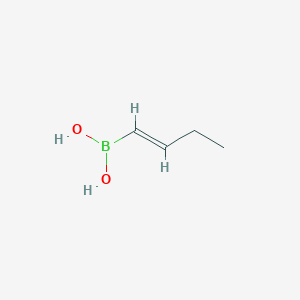
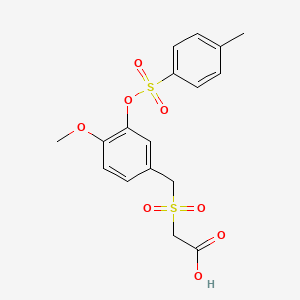
![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)
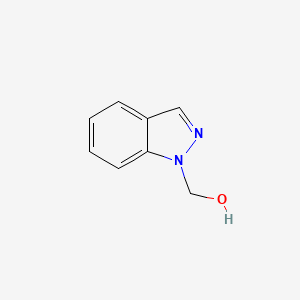
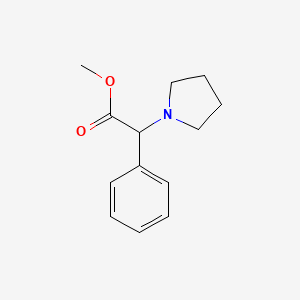
![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)
![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)
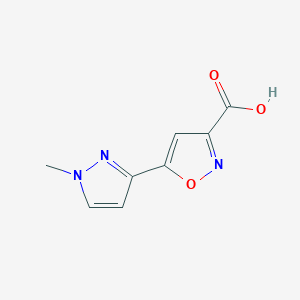
![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)
